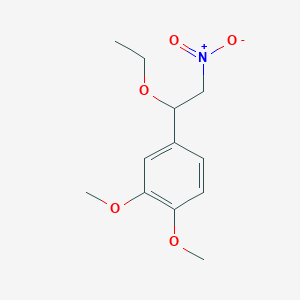
Benzene, 4-(1-ethoxy-2-nitroethyl)-1,2-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 4-(1-ethoxy-2-nitroethyl)-1,2-dimethoxy-: is an organic compound characterized by the presence of a benzene ring substituted with ethoxy, nitroethyl, and dimethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-(1-ethoxy-2-nitroethyl)-1,2-dimethoxy- typically involves the nitration of an ethoxy-substituted benzene derivative followed by the introduction of methoxy groups. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and methanol in the presence of a catalyst for methoxylation.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 4-(1-ethoxy-2-nitroethyl)-1,2-dimethoxy- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethoxy and methoxy groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Various electrophiles in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Benzene, 4-(1-ethoxy-2-nitroethyl)-1,2-dimethoxy- is used as a precursor in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its structural properties make it suitable for use in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of Benzene, 4-(1-ethoxy-2-nitroethyl)-1,2-dimethoxy- involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ethoxy and methoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
- Benzene, 1-ethoxy-4-nitro-
- Benzene, 1-ethoxy-2-nitro-
- Benzene, 4-(1-ethoxy-2-hydroxyethyl)-1,2-dimethoxy-
Comparison: Benzene, 4-(1-ethoxy-2-nitroethyl)-1,2-dimethoxy- is unique due to the presence of both ethoxy and nitroethyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and redox reactions, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
59903-61-6 |
|---|---|
Formule moléculaire |
C12H17NO5 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
4-(1-ethoxy-2-nitroethyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C12H17NO5/c1-4-18-12(8-13(14)15)9-5-6-10(16-2)11(7-9)17-3/h5-7,12H,4,8H2,1-3H3 |
Clé InChI |
BKRUHSMQAOTDIY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C[N+](=O)[O-])C1=CC(=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


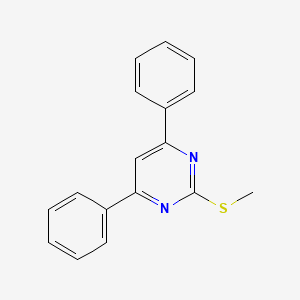
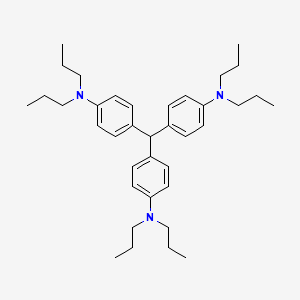
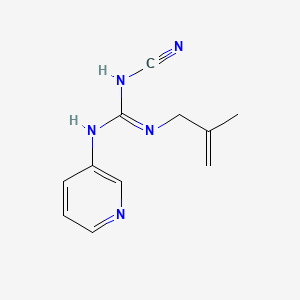

![Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-](/img/structure/B14618983.png)
![2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane](/img/structure/B14618984.png)
![{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene](/img/structure/B14618987.png)
![2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14618995.png)
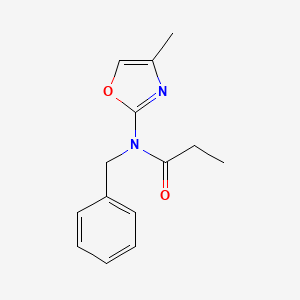

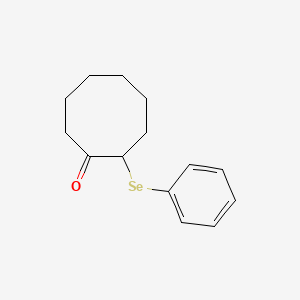
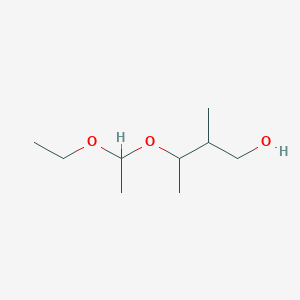

![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
